Cas no 17367-93-0 (6H-[1,3]Dioxolo[4,5-e]indole)
6H-[1,3]Dioxolo[4,5-e]indole Chemical and Physical Properties
Names and Identifiers
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- 6H-[1,3]Dioxolo[4,5-e]indole
- 4,5-METHYLENEDIOXYINDOLE
- 6H-1,3-Dioxolo[4,5-e]indole
- DTXSID50600094
- 17367-93-0
- 2H,6H-[1,3]DIOXOLO[4,5-E]INDOLE
- AKOS006290726
-
- MDL: MFCD08458984
- Inchi: 1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2
- InChI Key: KWRKIMIEEYHFCG-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C3C(C=CN3)=C12
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 34.2Ų
Experimental Properties
- PSA: 34.25000
- LogP: 1.89660
6H-[1,3]Dioxolo[4,5-e]indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6H-[1,3]Dioxolo[4,5-e]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0997626-1g |
4,5-Methylenedioxyindole |
17367-93-0 | 95% | 1g |
$1200 | 2024-08-02 | |
| 1PlusChem | 1P001ZKA-50mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 50mg |
$255.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-100mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 100mg |
$350.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-250mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 250mg |
$491.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-500mg |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 500mg |
$737.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-1g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 1g |
$926.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-2.5g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 2.5g |
$1756.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-5g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 5g |
$2569.00 | 2023-12-20 | |
| 1PlusChem | 1P001ZKA-10g |
6H-1,3-Dioxolo[4,5-e]indole |
17367-93-0 | 95% | 10g |
$3779.00 | 2023-12-20 | |
| eNovation Chemicals LLC | Y0997626-1g |
4,5-methylenedioxyindole |
17367-93-0 | 95% | 1g |
$1200 | 2025-02-21 |
6H-[1,3]Dioxolo[4,5-e]indole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6H-[1,3]Dioxolo[4,5-e]indole
Introduction to Compound with CAS No.17367-93-0 and Product Name: 6H-[1,3]Dioxolo[4,5-e]indole
The compound with the CAS number 17367-93-0 and the product name 6H-[1,3]Dioxolo[4,5-e]indole represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The dioxolo[4,5-e]indole core is a fused bicyclic system consisting of a dihydrofuran ring linked to an indole moiety, which inherently confers diverse chemical reactivity and biological activity.
In recent years, the exploration of 6H-[1,3]Dioxolo[4,5-e]indole has been driven by its structural similarity to several known bioactive molecules. The presence of both oxygen and nitrogen atoms in its structure allows for multiple sites of functionalization, making it a versatile scaffold for designing novel compounds. Researchers have been particularly intrigued by its potential as a precursor in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 6H-[1,3]Dioxolo[4,5-e]indole is its role in the development of targeted therapies. The indole moiety is well-documented for its pharmacological significance, often serving as a key pharmacophore in various drugs. When combined with the dihydrofuran ring, the compound exhibits enhanced binding affinity to biological targets. This has led to extensive studies aimed at optimizing its structure-activity relationships (SARs) to improve therapeutic efficacy.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 6H-[1,3]Dioxolo[4,5-e]indole. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with various protein targets with high accuracy. These predictions have guided synthetic efforts toward creating analogs that exhibit improved selectivity and potency. For instance, computational studies have identified certain substituents that can be introduced into the dihydrofuran ring to enhance interactions with specific enzymes or receptors.
The synthesis of 6H-[1,3]Dioxolo[4,5-e]indole itself presents an intriguing challenge due to the complexity of its bicyclic structure. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have focused on simplifying these processes through catalytic approaches or one-pot reactions. These innovations have not only improved yield but also reduced the environmental impact of production.
From a biological perspective, 6H-[1,3]Dioxolo[4,5-e]indole has shown promise in preclinical studies as a lead compound for drug discovery. Its derivatives have demonstrated efficacy in models of inflammation and cancer by modulating key signaling pathways. For example, certain analogs have been found to inhibit the activity of cyclooxygenase-2 (COX-2), a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, structural modifications have led to compounds that exhibit tyrosine kinase inhibition, making them relevant for oncology research.
The role of 6H-[1,3]Dioxolo[4,5-e]indole in addressing emerging therapeutic challenges cannot be overstated. As resistance to existing drugs becomes more prevalent, particularly in cases of microbial infections and cancer malignancies, there is a growing need for novel therapeutic agents. This compound offers a promising starting point for developing next-generation treatments that can overcome current limitations. Its unique structural features provide a rich foundation for further exploration into new pharmacological entities.
In conclusion,6H-[1,3]Dioxolo[4,5-e]indole represents a fascinating subject of study in medicinal chemistry. Its potential as a scaffold for drug development is underscored by its structural versatility and biological activity. With ongoing research focusing on optimizing its synthetic routes and exploring new derivatives, this compound is poised to make significant contributions to future advancements in healthcare.
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